![molecular formula C14H16ClNO B188692 3-(Phenethyloxy)aniline hydrochloride CAS No. 17399-24-5](/img/structure/B188692.png)
3-(Phenethyloxy)aniline hydrochloride
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Overview
Description
3-(Phenethyloxy)aniline hydrochloride is a biochemical compound with the molecular formula C14H16ClNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(Phenethyloxy)aniline hydrochloride consists of a phenyl group (C6H5) attached to an amine (NH2) through an ether linkage (O). The compound has a molecular weight of 249.74 .Physical And Chemical Properties Analysis
3-(Phenethyloxy)aniline hydrochloride has physical and chemical properties that include its molecular formula (C14H16ClNO) and molecular weight (249.74) . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Polyurethane Cationomers with Anil Groups : The synthesis of polyurethane cationomers with anil groups involves intramolecular proton transfer in salicylideneanil structures. New o-hydroxy Schiff bases are synthesized and used as quaternization agents for a polyetherurethane precursor. These polymeric films exhibit fluorescent properties and are studied for their photochromic mechanism and excited state intramolecular proton-transfer process (ESIPT) (Buruianǎ et al., 2005).
Catalytic Oxidation of Aniline Compounds : Superparamagnetic Fe3O4 nanoparticles are synthesized and used to remove phenol and aniline from aqueous solutions. These nanoparticles exhibit good stability, reusability, and excellent catalysis ability to eliminate substituted phenolic and aniline compounds (Zhang et al., 2009).
Environmental and Biological Applications
Aniline Degradation by Bacterial Strain : A bacterial strain, Delftia sp. AN3, is capable of degrading aniline or acetanilide as sole carbon, nitrogen, and energy sources. This strain shows potential for the operation of municipal wastewater treatment plants due to its ability to grow on high concentrations of aniline and degrade it efficiently (Liu et al., 2002).
Magnetic Nanoparticle-Based Delivery System for BCNU : A study describes the creation of drug carriers using poly[aniline-co-N-(1-one-butyric acid) aniline] coated on Fe3O4 cores to enhance the therapeutic capacity and improve the thermal stability of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a compound used in brain tumor treatment. This system promises more effective tumor treatment using lower therapeutic doses and potentially reducing chemotherapy side effects (Hua et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-(2-phenylethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNJRBKWVFPPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586392 |
Source
|
Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17399-24-5 |
Source
|
Record name | 17399-24-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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